L-(+)-Threo-chloramphenicol

Vue d'ensemble

Description

L-(+)-Threo-chloramphenicol, also known as (S,S)-p-Chloramphenicol, is an optical isomer of Chloramphenicol, a broad-spectrum antibiotic. It is biosynthesized by the soil organism Streptomyces venezuelae and several other actinomycetes. This compound has historical veterinary use in all major food-producing animals, although its use is currently banned in food-producing animals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

L-(+)-Threo-chloramphenicol can be chemically synthesized from Chloramphenicol. The synthesis involves the optical resolution of Chloramphenicol to obtain the (S,S)-isomer. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as sodium hydroxide (NaOH) for the resolution process .

Industrial Production Methods

Industrial production of this compound involves fermentation processes using Streptomyces venezuelae. The fermentation broth is then subjected to extraction and purification processes to isolate this compound. The purified compound is then crystallized to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

L-(+)-Threo-chloramphenicol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert this compound to its corresponding amines.

Substitution: Nucleophilic substitution reactions can replace the chlorine atoms in this compound with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) are commonly used.

Major Products Formed

Oxidation: Quinones

Reduction: Amines

Substitution: Azides and thiols

Applications De Recherche Scientifique

Antimicrobial Applications

L-(+)-Threo-chloramphenicol exhibits significant antimicrobial activity against various bacterial pathogens. Its mechanism involves inhibiting protein synthesis by binding to the 50S ribosomal subunit of bacteria, specifically targeting the peptidyl transferase activity, which is crucial for peptide bond formation.

Efficacy Against Specific Pathogens

- Bacterial Infections : this compound is effective against resistant strains of bacteria, including:

- Haemophilus influenzae

- Streptococcus pneumoniae

- Neisseria meningitidis

This compound has been utilized in treating serious infections where other antibiotics fail due to resistance .

Case Studies in Clinical Use

- Cholera Treatment : A study demonstrated that chloramphenicol effectively reduces symptoms in cholera patients by targeting tetracycline-resistant vibrios .

- Conjunctivitis : Topical formulations of this compound have been used successfully in treating bacterial conjunctivitis, showcasing its application in ophthalmology .

Research Applications

This compound is not limited to clinical applications; it also serves as a valuable tool in various research contexts.

Inhibition Studies

Research has shown that both D- and L-threo-chloramphenicol can act as energy transfer inhibitors in plant chloroplasts, providing insights into photosynthetic processes . This property allows researchers to explore metabolic pathways and energy transfer mechanisms within cells.

Cancer Research

Recent studies have investigated the potential anticancer properties of chloramphenicol derivatives, including this compound. These derivatives exhibit bacteriostatic activity and may play a role in targeting cancer cell metabolism by inhibiting mitochondrial protein synthesis .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxic effects of this compound is crucial for its safe application.

Absorption and Distribution

This compound is rapidly absorbed when administered orally or intramuscularly, with bioavailability rates of approximately 80% and 70%, respectively . Its lipid solubility allows for effective penetration into various tissues.

Toxicological Concerns

Despite its efficacy, chloramphenicol is associated with significant side effects, including:

- Aplastic anemia

- Neurotoxicity

These concerns necessitate careful monitoring during treatment and have led to restrictions on its use in certain populations, such as pregnant women .

Comparative Analysis of Chloramphenicol Isomers

The following table summarizes the differences between various isomers of chloramphenicol regarding their antimicrobial efficacy and side effects:

| Isomer | Antimicrobial Activity | Side Effects | Applications |

|---|---|---|---|

| This compound | Broad-spectrum | Lower neurotoxicity | Serious bacterial infections |

| D-(-)-Threo-Chloramphenicol | Limited | Higher neurotoxicity | Research applications |

| DL-Threo-Chloramphenicol | Moderate | Variable | Experimental studies |

Mécanisme D'action

L-(+)-Threo-chloramphenicol exerts its effects by inhibiting protein synthesis in bacteria. It binds to the 50S subunit of the bacterial ribosome, preventing the translocation of peptides and thus inhibiting protein synthesis. This action leads to the bacteriostatic effect of this compound, making it effective against a wide range of Gram-positive and Gram-negative bacteria .

Comparaison Avec Des Composés Similaires

Similar Compounds

Chloramphenicol: The parent compound from which L-(+)-Threo-chloramphenicol is derived.

Thiamphenicol: A derivative of Chloramphenicol with similar antibacterial properties.

Florfenicol: Another derivative with a broader spectrum of activity.

Uniqueness

This compound is unique due to its specific optical isomerism, which gives it distinct biological activity compared to its parent compound Chloramphenicol. Its specific configuration allows it to interact differently with bacterial ribosomes, making it a valuable compound in antibiotic research .

Activité Biologique

L-(+)-Threo-chloramphenicol is a stereoisomer of the well-known antibiotic chloramphenicol, recognized for its broad-spectrum antibacterial properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Protein Synthesis Inhibition

this compound primarily exerts its biological effects by inhibiting protein synthesis in bacteria. It binds to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center, thus blocking peptide bond formation. This inhibition is crucial for its bacteriostatic activity against a variety of pathogens, including Haemophilus influenzae, Streptococcus pneumoniae, and Neisseria meningitidis . The binding affinity of this compound to ribosomes has been quantified, revealing two distinct binding sites with affinity constants of approximately 2 µM and 200 µM .

Effects on Mitochondrial Function

Research indicates that this compound also affects mitochondrial protein synthesis. High concentrations can impair oxidative phosphorylation and respiration in mitochondria, which may lead to cellular energy deficits . Studies have shown that concentrations exceeding 0.5 mg/ml can significantly impact mitochondrial functions, suggesting a dual role in both bacterial and mitochondrial protein synthesis inhibition .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Case Studies and Clinical Implications

Case Study: Congenital Malformations

A nationwide cohort study examined the effects of topical chloramphenicol during pregnancy. The study found no significant association between the use of chloramphenicol eye drops in the first trimester and major congenital malformations, indicating a potential safety profile for localized use during pregnancy .

Toxicological Considerations

Despite its therapeutic benefits, prolonged use of chloramphenicol can lead to serious side effects such as aplastic anemia and Gray syndrome in neonates. The latter condition is characterized by cardiovascular collapse and cyanosis due to toxic metabolite accumulation . These adverse effects necessitate careful monitoring when using chloramphenicol derivatives like this compound.

Propriétés

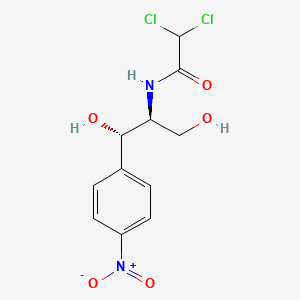

IUPAC Name |

2,2-dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIZWVCIJKGZOK-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]([C@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40158453 | |

| Record name | Dextramycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134-90-7 | |

| Record name | (+)-Chloramphenicol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dextramycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dextramycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [S-(R*,R*)]-2,2-dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXTRAMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0PWV2Z3IW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.